(E)-4-(Dimethylamino)-N-[2-(5,5-dimethyl-2-oxopyrrolidin-3-yl)ethyl]but-2-enamide
Description
This compound is a synthetic amide derivative characterized by an (E)-configured α,β-unsaturated carbonyl system and a 5,5-dimethylpyrrolidin-2-one (pyrrolidinone) moiety.
Properties
IUPAC Name |
(E)-4-(dimethylamino)-N-[2-(5,5-dimethyl-2-oxopyrrolidin-3-yl)ethyl]but-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2/c1-14(2)10-11(13(19)16-14)7-8-15-12(18)6-5-9-17(3)4/h5-6,11H,7-10H2,1-4H3,(H,15,18)(H,16,19)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTQBLWXUXGLFC-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(=O)N1)CCNC(=O)C=CCN(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(C(=O)N1)CCNC(=O)/C=C/CN(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(Dimethylamino)-N-[2-(5,5-dimethyl-2-oxopyrrolidin-3-yl)ethyl]but-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of a dimethylamino-substituted alkene with a pyrrolidinone derivative under specific conditions that favor the formation of the (E)-isomer. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(Dimethylamino)-N-[2-(5,5-dimethyl-2-oxopyrrolidin-3-yl)ethyl]but-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
(E)-4-(Dimethylamino)-N-[2-(5,5-dimethyl-2-oxopyrrolidin-3-yl)ethyl]but-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-4-(Dimethylamino)-N-[2-(5,5-dimethyl-2-oxopyrrolidin-3-yl)ethyl]but-2-enamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the context of its use, such as in medicinal chemistry or biochemical research.
Comparison with Similar Compounds
Key Structural Differences
Core Heterocycle :
- Target Compound : Features a 5,5-dimethylpyrrolidin-2-one ring. This bicyclic system provides steric hindrance and metabolic stability due to geminal dimethyl groups .
- Comparators : Compounds in (e.g., entries m, n, o) incorporate tetrahydropyrimidin-1(2H)-yl groups, which are six-membered rings with higher conformational flexibility and distinct hydrogen-bonding capabilities .
- Substituent Profiles: The target compound’s dimethylamino group contrasts with the 2,6-dimethylphenoxyacetamido and 3-methylbutanamide groups in analogs. These differences likely alter lipophilicity, solubility, and target selectivity.
Hypothetical Pharmacological Implications
While direct pharmacological data are absent, structural comparisons suggest:
- Target Selectivity: The pyrrolidinone ring in the target compound may favor binding to enzymes with hydrophobic pockets (e.g., cyclooxygenase-2), whereas tetrahydropyrimidinone-containing analogs () might target proteases or kinases.
- Metabolic Stability: The geminal dimethyl groups on the pyrrolidinone ring could reduce oxidative metabolism compared to less hindered analogs.
Data Table: Structural and Functional Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
